Tert-butyl (6R)-6-(chlorosulfonylmethyl)-2,2-dimethylmorpholine-4-carboxylate
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Overview
Description
The tert-butyl group is a portion of a molecular structure equivalent to 2-methyl propane minus one hydrogen atom from carbon 2 . It’s often used in aqueous solutions .
Synthesis Analysis
Tert-butyl groups are used in the synthesis of N-heterocycles via sulfinimines . They can also be synthesized directly from aldehydes and TBHP via Bu4NI-catalyzed aldehyde C−H oxidation .Molecular Structure Analysis
The tert-butyl group has a molecular formula of C4H9 . It’s an alkyl group and a substituent group from isobutane .Chemical Reactions Analysis
Tert-butyl groups are involved in various chemical reactions. For example, they play a role in the solvolysis of tert-butyl halides . They can also be used in the synthesis of aryl esters .Physical and Chemical Properties Analysis
Tert-butyl groups have a net charge of 0, an average mass of 57.11426, and a mono-isotopic mass of 57.07043 . They are highly dipolar and are strong hydrogen bond acids and strong hydrogen bond bases .Scientific Research Applications
Synthetic Studies on Potent Marine Drugs
A study involved the synthesis of key intermediates like 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid for structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products. This research demonstrates the compound's utility in the synthesis of complex marine drug structures and its role in understanding antitumor properties (Hui-jing Li et al., 2013).
Catalytic Asymmetric Oxidation
Another application is in catalytic asymmetric oxidation processes. For example, the asymmetric oxidation of tert-butyl disulfide has led to the production of tert-butanesulfinamides and sulfoxides, showcasing the compound's role in creating chiral chemical structures with high enantiomeric excess, essential for pharmaceutical syntheses (D. Cogan et al., 1998).
Stereocontrolled Synthesis
Research on a highly stereocontrolled synthesis of compounds related to systemic fungicides demonstrates the importance of tert-butyl (6R)-6-(chlorosulfonylmethyl)-2,2-dimethylmorpholine-4-carboxylate in creating agriculturally relevant chemicals. This work highlights the compound's role in synthesizing enantiomerically pure chemicals for fungicidal applications (V. Vinković & V. Sunjic, 1997).
Electronic Structure Studies
Investigations into the electronic structure of metal complexes containing radical ligands provide insights into the physical oxidation states in transition-metal complexes. Such studies are crucial for developing new materials with specific electronic properties, indicating the broader applicability of the compound in materials science (P. Chaudhuri et al., 2001).
Structural Characterization
The reaction of tert-butyl compounds with carboxylic acids leading to dialkylaluminum carboxylates has been studied for their structural characterization. This research offers insights into the design of novel aluminum-based catalysts and materials (Charles E. Bethley et al., 1997).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl (6R)-6-(chlorosulfonylmethyl)-2,2-dimethylmorpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO5S/c1-11(2,3)19-10(15)14-6-9(7-20(13,16)17)18-12(4,5)8-14/h9H,6-8H2,1-5H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSONMMARVAUDL-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(O1)CS(=O)(=O)Cl)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(C[C@@H](O1)CS(=O)(=O)Cl)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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